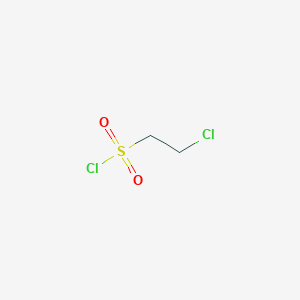
Perfluoroheptyl iodide
Vue d'ensemble
Description
Perfluoroheptyl iodide is an organic compound that belongs to a class of compounds known as perfluoroalkyl iodides. It is a colorless, odorless liquid that is highly soluble in organic solvents such as ether and acetone. Perfluoroheptyl iodide is used in a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in the preparation of compounds used in materials science and in the synthesis of fluorinated compounds.
Applications De Recherche Scientifique
Photolysis in Organic Synthesis
Perfluoroheptyl iodide is utilized in organic synthesis through photolysis . The sigma-hole effect of perfluoroalkyl iodides facilitates the generation of perfluoroalkyl radicals via a single electron transfer (SET) process upon visible light irradiation . This method is efficient and has been employed in the synthesis of various organic compounds.
Halogen Bond Activation
In chemical reactions, perfluoroheptyl iodide can be activated by anions such as tBuONa or KOH. This activation extends the scope of halogen bond activation to C(sp³)–H amidation , C(sp²)–H iodination , and perfluoroalkylation reactions . These reactions are crucial for creating complex molecules in medicinal chemistry and materials science.
Fluorinated Side Chains in Polymers
Perfluoroheptyl iodide is used to graft fluorinated side chains onto polymers. For instance, it has been grafted onto the isocitronellene/propene copolymer by radical reaction, yielding a poly(α-olefin) with fluorinated side chains . This modification imparts unique properties like hydrophobicity and chemical resistance to the polymers.
Environmental Impact Studies
Perfluoroheptyl iodide, as part of the broader group of perfluoroalkyl substances (PFAS), is studied for its environmental impact. PFAS are known for their persistence and potential toxicity, leading to concerns about environmental pollution and human health . Research into the environmental fate and transport of perfluoroheptyl iodide helps in understanding and mitigating its effects.
Industrial Applications
In industry, perfluoroheptyl iodide serves as an intermediate for the manufacture of various fluorinated products. It is primarily used as a raw material for fluorosurfactants and water repellent agents , or as monomers for resin modification . These applications are critical in creating products with specific performance properties.
Consumer Product Analysis
Perfluoroheptyl iodide is also found in consumer products, and its presence is monitored due to its toxicological potential. Studies have been conducted to screen and monitor consumer products for PFAS loads, emphasizing the need to regulate the use of such substances in consumer goods .
Mécanisme D'action
Target of Action
Perfluoroheptyl iodide is a complex compound with a variety of potential targets. It forms 1:1 complexes with a variety of hydrogen-bond acceptors . .
Mode of Action
It has been grafted onto the isocitronellene/propene copolymer by radical reaction yielding a poly(α-olefin) with fluorinated side chains
Biochemical Pathways
Per- and polyfluoroalkyl substances (pfas), a group to which perfluoroheptyl iodide belongs, have been associated with various effects on the immune system . These effects may involve modulation of cell signaling and nuclear receptors, alteration of calcium signaling and homeostasis in immune cells, modulation of immune cell populations, oxidative stress, and impact on fatty acid metabolism .
Pharmacokinetics
The physicochemical properties of a molecule, including its lipophilicity and hydrophilicity, can influence its adme properties and thus its bioavailability .
Result of Action
Pfass, including perfluoroheptyl iodide, have been associated with adverse effects on the immune system . These effects may include both immunosuppression and immunoenhancement .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluoroheptyl iodide. For instance, PFASs are known to be persistent and bioaccumulative chemicals that cause adverse reproductive and developmental effects in mammals and vertebrates . The environmental distribution and exposure potential of these substances can affect their action and efficacy .
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F15I/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUMDLIBMIYQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059828 | |
| Record name | 1-Iodopentadecafluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoroheptyl iodide | |
CAS RN |
335-58-0 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-iodoheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoroheptyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodopentadecafluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROHEPTYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CHL3HC6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reaction involving perfluoroheptyl iodide discussed in the research paper?
A1: The research paper focuses on using perfluoroheptyl iodide in a radical addition reaction with diethyl vinylphosphonate. This reaction leads to the formation of aziridinyl phosphine oxides, a class of compounds with potential applications in various fields [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















